molecular formula C21H20N4O5S B2985950 N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide CAS No. 688055-53-0

N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No. B2985950
M. Wt: 440.47
InChI Key: MSVPKNPETDLDTG-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound belongs to the class of quinazolinones, which are known for their versatile chemical properties and applications in various fields of research. The synthesis of related compounds, such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-ones, involves reactions of anthranilamide with isocyanates, demonstrating the potential for diverse chemical modifications and applications in materials science and organic synthesis (Chern et al., 1988).

Antimalarial and Antiviral Potential

Compounds with a similar core structure have been investigated for their antimalarial properties, highlighting the potential of such compounds in the development of new therapeutic agents. Theoretical investigations and molecular docking studies have been utilized to explore the reactivity and biological activity of sulfonamide derivatives, suggesting the potential of these compounds in the treatment of diseases like COVID-19 (Fahim & Ismael, 2021).

Anticancer Activity

Amino- and sulfanyl-derivatives of benzoquinazolinones have been synthesized and shown to exhibit significant anticancer activity, particularly against HT29 and HCT116 cell lines. This demonstrates the potential of quinazolinone derivatives in the development of new anticancer agents (Nowak et al., 2015).

Analgesic and Anticonvulsant Properties

Further research into quinazolinone derivatives has revealed their potential in the development of analgesic and anticonvulsant medications. Studies on compounds like N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives have shown promising results in models of PTZ-induced seizures in mice, suggesting a role for these compounds in the treatment of neurological disorders (El Kayal et al., 2022).

Photodynamic Therapy Applications

Some quinazolinone derivatives exhibit photo-active properties towards plasmid DNA under UV irradiation, indicating potential applications in photodynamic therapy for cancer treatment. These compounds' ability to interact with DNA and generate reactive oxygen species upon irradiation makes them promising candidates for developing novel photo-chemotherapeutic agents (Mikra et al., 2022).

properties

IUPAC Name

N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-12(26)22-6-7-23-19(27)14-4-2-13(3-5-14)10-25-20(28)15-8-17-18(30-11-29-17)9-16(15)24-21(25)31/h2-5,8-9H,6-7,10-11H2,1H3,(H,22,26)(H,23,27)(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVPKNPETDLDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

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